Methyl 6,6-dimethoxyhexanoate
CAS No.:
Cat. No.: VC14190038
Molecular Formula: C9H18O4
Molecular Weight: 190.24 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C9H18O4 |
---|---|
Molecular Weight | 190.24 g/mol |
IUPAC Name | methyl 6,6-dimethoxyhexanoate |
Standard InChI | InChI=1S/C9H18O4/c1-11-8(10)6-4-5-7-9(12-2)13-3/h9H,4-7H2,1-3H3 |
Standard InChI Key | ZMCUZECDVIZKOG-UHFFFAOYSA-N |
Canonical SMILES | COC(CCCCC(=O)OC)OC |
Physicochemical Properties and Structural Analysis
Methyl 6,6-dimethoxyhexanoate belongs to the class of carboxylic acid esters with additional oxygen-containing functional groups. Its structure features a hexanoate backbone substituted with two methoxy groups at the sixth carbon, conferring distinct electronic and steric properties. Key physicochemical parameters are summarized in Table 1.
Table 1: Key Properties of Methyl 6,6-Dimethoxyhexanoate
Notably, critical physical properties such as melting point, boiling point, and density remain unreported in available literature, underscoring the need for experimental characterization . The compound’s methoxy groups likely enhance its stability against hydrolysis compared to unsubstituted esters, a hypothesis supported by its moderate value .
Synthesis and Production Pathways
Nucleophilic Substitution from Halogenated Precursors
A plausible synthesis route involves the nucleophilic substitution of methyl 6-bromohexanoate (CAS 14273-90-6) with methoxide ions. Methyl 6-bromohexanoate, a commercially available compound with a molecular weight of 209.08 g/mol, serves as a precursor due to its reactive bromine atom . Under alkaline conditions, methoxy groups can displace bromide ions, yielding methyl 6,6-dimethoxyhexanoate. This method parallels established ester functionalization strategies, though reaction optimization (e.g., solvent choice, temperature) is required to maximize yield .
Protection-Deprotection Strategies
Alternative approaches may involve protecting hexanoic acid derivatives with methoxy groups before esterification. For instance, 6,6-dimethoxyhexanoic acid could be synthesized via acetal formation from a diol precursor, followed by methylation using diazomethane or methanol under acidic conditions. Such methods are analogous to those described in patent CN111116370A for related benzoate esters, where dimethylformamide (DMF) and ethyl acetate are employed as solvent and extraction medium, respectively .
Industrial and Research Applications
Intermediate in Organic Synthesis
Methyl 6,6-dimethoxyhexanoate’s methoxy groups render it a valuable intermediate for synthesizing complex molecules. For example, the methoxy substituents can act as protecting groups during multi-step reactions, enabling selective functionalization of other regions of the molecule . This utility is shared with structurally similar compounds like methyl 6-oxohexanoate (CAS 6654-36-0), where ketone groups facilitate further derivatization .
Flavor and Fragrance Industry
While methyl hexanoate (CAS 106-70-7) is widely used as a flavoring agent due to its fruity aroma, the dimethoxy substituents in methyl 6,6-dimethoxyhexanoate may alter its olfactory properties . Further studies are needed to evaluate its potential in this sector.
Research Gaps and Future Directions
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Physical Property Characterization: Experimental determination of melting/boiling points, density, and spectral data (IR, NMR) is critical for industrial adoption.
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Synthetic Optimization: Comparative studies of nucleophilic substitution vs. protection-deprotection strategies could identify cost-effective production methods.
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Application Exploration: Investigations into pharmaceutical or polymer chemistry applications may reveal novel uses for this understudied compound.
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